2,4,6-Trihydroxybenzoic acid

Overview

Description

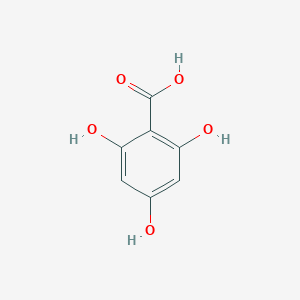

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) is a trihydroxybenzoic acid derivative with the molecular formula C₇H₆O₅ and a molecular weight of 170.12 g/mol . It is characterized by hydroxyl groups at the 2, 4, and 6 positions of the benzene ring and a carboxylic acid group at position 1 (Figure 1). This compound is primarily generated as a metabolite of flavonoids, such as catechin and epigallocatechin gallate, through microbial degradation in the colon . It has been identified in plants like Allium cepa (onion) and Jatropha curcas, where it contributes to antimicrobial and antioxidant activities .

2,4,6-THBA exhibits notable biological properties, including cyclin-dependent kinase (CDK) inhibition, antiproliferative effects in cancer cells, and modulation of α-synuclein fibrillation . Its activity is linked to the specific spatial arrangement of hydroxyl groups, which enables interactions with cellular targets like CDKs and microbial membranes .

Mechanism of Action

Target of Action

The primary target of 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) is the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their activity is essential for cell proliferation .

Mode of Action

2,4,6-THBA interacts with CDKs in a dose-dependent manner, inhibiting the activity of CDKs 1, 2, and 4 . The compound’s interaction with these targets involves key amino acids, and the orientation of the functional groups on 2,4,6-THBA plays a role in this inhibition .

Biochemical Pathways

The inhibition of CDKs by 2,4,6-THBA affects the cell cycle, leading to the induction of CDK inhibitory proteins p21 Cip1 and p27 Kip1 . These proteins are critical regulators of the cell cycle, and their induction leads to cell cycle arrest, thereby inhibiting cell proliferation .

Pharmacokinetics

The cellular uptake of 2,4,6-THBA requires the expression of functional SLC5A8, a monocarboxylic acid transporter . This suggests that the bioavailability of 2,4,6-THBA is dependent on the presence of this transporter in cells .

Result of Action

The inhibition of CDKs and the induction of CDK inhibitory proteins by 2,4,6-THBA result in the inhibition of cell proliferation . This anti-proliferative effect suggests a potential role for 2,4,6-THBA in cancer prevention .

Biochemical Analysis

Biochemical Properties

2,4,6-Trihydroxybenzoic acid has been shown to inhibit Cyclin Dependent Kinase (CDK) activity and cancer cell proliferation . It dose-dependently inhibited CDKs 1, 2, and 4 . The structurally related compounds 3,4,5-trihydroxybenzoic acid and phloroglucinol did not show significant CDK inhibition, suggesting that the orientation of the functional groups and specific amino acid interactions may play a role in inhibition .

Cellular Effects

In cells expressing functional SLC5A8, a monocarboxylic acid transporter, this compound induced CDK inhibitory proteins p21 Cip1 and p27 Kip1 and inhibited cell proliferation . This suggests that the flavonoid metabolite this compound may mediate its effects through a CDK- and SLC5A8-dependent pathway contributing to the prevention of colorectal cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit CDK activity. It interacts with key amino acids involved in these interactions . The cellular uptake of this compound requires the expression of functional SLC5A8 .

Metabolic Pathways

This compound is a metabolite of flavonoids . The gut microbiota is capable of flavonoid biotransformation to generate bioactive metabolites including this compound .

Biological Activity

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) is a phenolic compound that has garnered attention for its potential biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of 2,4,6-THBA, focusing on its role as a Cyclin-Dependent Kinase (CDK) inhibitor, its effects on cancer cell proliferation, and its therapeutic implications.

2,4,6-THBA is classified as a hydroxybenzoic acid derivative. It has been identified as a metabolite of flavonoids and exhibits significant biological activity through various mechanisms:

- CDK Inhibition : 2,4,6-THBA has been shown to inhibit CDK1, CDK2, and CDK4 activity in vitro. The compound's inhibitory effects are dose-dependent, with an IC50 of 580 µM for CDK1, 262 µM for CDK2, and 403 µM for CDK4. Notably, it was most effective against CDK2 .

- Transport Mechanism : The uptake of 2,4,6-THBA into cells is facilitated by the SLC5A8 transporter. This transporter is crucial for the cellular absorption of monocarboxylic acids and is often dysregulated in cancer cells .

Anticancer Properties

Research indicates that 2,4,6-THBA may play a role in cancer prevention due to its ability to inhibit CDK activity. In a study involving human colorectal cancer (CRC) cell lines (HCT-116, HT-29, Caco-2), exposure to 2,4,6-THBA did not significantly reduce cell proliferation despite effective CDK inhibition. This lack of response was attributed to the absence of functional transporters in these cell lines .

Clinical Case Study: Rheumatic Fever

A historical case study documented the use of 2,4,6-THBA in treating rheumatic fever. A 15-year-old girl presented with symptoms following a sore throat. The treatment included administering 2,4,6-THBA as part of her management plan. While specific outcomes were not detailed in the study's abstract, it highlights the compound's potential therapeutic applications beyond oncology .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of 2,4,6-THBA:

Scientific Research Applications

Cancer Research and Therapeutics

Inhibition of Cyclin Dependent Kinases (CDKs)

One of the most prominent applications of 2,4,6-THBA is its role as an inhibitor of Cyclin Dependent Kinases (CDKs), which are crucial in regulating the cell cycle. Research indicates that 2,4,6-THBA effectively inhibits CDK1, CDK2, CDK4, and CDK6 activities in vitro. The compound was shown to have a dose-dependent inhibitory effect on these kinases with IC50 values indicating significant potency:

- CDK1 : 580 µM

- CDK2 : 262 µM

- CDK4 : 403 µM

These findings suggest that 2,4,6-THBA could be a valuable candidate for developing cancer therapies aimed at inhibiting cell proliferation in cancers where CDKs are dysregulated .

Potential Role in Colorectal Cancer Prevention

The anti-proliferative effects of 2,4,6-THBA have been linked to its potential role in colorectal cancer prevention. Studies indicate that metabolites of flavonoids like 2,4,6-THBA may contribute significantly to the observed anti-cancer effects due to their antioxidant properties . The compound has been proposed as a component in dietary strategies for cancer prevention.

Organic Synthesis

Catalyst in Ugi Reactions

2,4,6-THBA has also been utilized as a catalyst in organic synthesis. Specifically, it has been employed in metal-free oxidative Ugi reactions to synthesize dipeptides from various amines and isocyanides. This application showcases its utility in creating complex organic molecules without the need for metal catalysts, which can be advantageous for environmental and economic reasons .

Antioxidant Activity

Scavenging Free Radicals

Research has demonstrated that 2,4,6-THBA exhibits significant antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress and may play a role in its anticancer effects. The compound's ability to inhibit oxidative damage suggests potential applications in health supplements aimed at reducing oxidative stress-related diseases .

Pharmaceutical Applications

Therapeutic Drug Monitoring

In pharmaceutical research, methods have been developed to analyze compounds like 2,4,6-THBA using high-performance liquid chromatography (HPLC). These methods facilitate the monitoring of therapeutic drugs and their metabolites in human serum, indicating the compound's relevance in pharmacotherapy control .

Summary Table of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Cancer Research | Inhibitor of CDKs (CDK1, CDK2, CDK4) | Significant dose-dependent inhibition observed |

| Colorectal Cancer Prevention | Potential role as a dietary component for cancer prevention | Contributes to anti-cancer effects through flavonoid metabolism |

| Organic Synthesis | Catalyst for Ugi reactions | Enables synthesis of dipeptides without metal catalysts |

| Antioxidant Activity | Scavenges free radicals | Protects against oxidative stress |

| Pharmaceutical Monitoring | Used in HPLC methods for drug analysis | Efficient monitoring of therapeutic drugs |

Chemical Reactions Analysis

Decarboxylation Reactions

2,4,6-THB undergoes thermal decarboxylation under specific conditions. Studies show that heating in resorcinol at elevated temperatures leads to the loss of CO₂, forming phloroglucinol (1,3,5-trihydroxybenzene) as the primary product . The reaction kinetics are pH-dependent, with protonation of the carboxyl group accelerating decarboxylation.

Mechanism :

- Protonation of the carboxyl group by acidic media.

- Formation of a cyclic transition state involving the ortho-hydroxyl groups.

- Release of CO₂ and rearrangement to phloroglucinol.

Table 1: Decarboxylation Conditions and Outcomes

| Substrate | Conditions | Product | Rate Constant (k) | Reference |

|---|---|---|---|---|

| 2,4,6-THB | 160°C in resorcinol, pH 4–6 | Phloroglucinol | 1.2 × 10⁻⁴ s⁻¹ |

Esterification and Acetylation

The hydroxyl and carboxyl groups of 2,4,6-THB participate in esterification. Acetic anhydride in the presence of sulfuric acid acetylates all three hydroxyl groups, forming the triacetate derivative . This reaction is critical for protecting reactive hydroxyl groups during synthesis.

Example Reaction :Key Insight :

- The carboxyl group remains unacetylated under standard conditions, but can form methyl esters with methanol/HCl .

Coordination with Metal Ions

2,4,6-THB acts as a polydentate ligand, forming complexes with transition metals (e.g., Co²⁺, Ni²⁺, Cu²⁺). The hydroxyl and carboxyl groups coordinate metals, resulting in mononuclear or polymeric structures depending on pH and metal concentration .

Table 2: Metal Complex Structures

| Metal Ion | Reaction Conditions | Complex Structure | Reference |

|---|---|---|---|

| Co²⁺ | Aqueous, pH 7–8 | Mononuclear | |

| Cu²⁺ | Ethanol/water, pH 5–6 | 1D polymeric chain |

Applications :

Catalytic Role in Oxidative Ugi Reactions

2,4,6-THB catalyzes oxidative Ugi four-component reactions (U-4CR) using molecular oxygen. It facilitates cross-coupling of benzylamines with aliphatic/aromatic amines to form imines, which subsequently react with isocyanides and carboxylic acids .

Mechanism Highlights :

- Oxidative Coupling : 2,4,6-THB promotes amine oxidation to imines via hydrogen abstraction.

- Acid Catalysis : The carboxyl group stabilizes intermediates through proton transfer.

Scope :

Enzymatic Conjugation

In biological systems, 2,4,6-THB undergoes glycine conjugation via glycine N-acyltransferase (GLYAT), forming 2-{[hydroxy(2,4,6-trihydroxyphenyl)methylidene]amino}acetic acid . This detoxification pathway is analogous to salicylic acid metabolism.

Reaction :Biological Relevance :

Comparative Reactivity of Hydroxybenzoic Acids

2,4,6-THB exhibits distinct reactivity compared to isomers like 3,4,5-THBA (gallic acid) due to hydroxyl group positioning. For example:

- CDK Inhibition : 2,4,6-THB inhibits CDKs 1/2/4 (IC₅₀ ≈ 250–500 μM), while 3,4,5-THBA shows negligible activity .

- Antioxidant Capacity : The 2,4,6-trihydroxy configuration enhances radical scavenging vs. mono- or di-hydroxylated analogs .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4,6-trihydroxybenzoic acid that influence its behavior in aqueous solutions?

- Methodological Answer : this compound (C₇H₆O₅) has a molecular weight of 170.12 g/mol and a pKa of 1.68, making it significantly more acidic than structurally similar compounds like 3,4,5-trihydroxybenzoic acid (pKa 4.41) . The strong acidity arises from resonance stabilization of the deprotonated form due to the ortho/para hydroxyl groups. This property impacts solubility, ionization state, and reactivity in aqueous buffers. For experimental design, researchers should account for its ionization at physiological pH (e.g., ~90% deprotonated at pH 7.4) to optimize solubility and interaction with biological targets.

| Compound | pKa | Molecular Formula |

|---|---|---|

| This compound | 1.68 | C₇H₆O₅ |

| 3,4,5-Trihydroxybenzoic acid | 4.41 | C₇H₆O₅ |

| 3,5-Dihydroxybenzoic acid | 4.04 | C₇H₆O₄ |

| Table 1: Comparative acid dissociation constants (pKa) of hydroxybenzoic acids . |

Q. How can researchers obtain this compound for experimental use?

- Methodological Answer : The compound is primarily obtained as a metabolite from flavonoid degradation by gut microbiota . To isolate it:

In vitro microbial fermentation : Incubate flavonoids (e.g., quercetin) with fecal microbiota under anaerobic conditions.

Purification : Use HPLC or LC-MS to separate 2,4,6-THBA from complex mixtures.

For stability, store lyophilized powder at -20°C in desiccated conditions to prevent degradation. While direct stability data are limited, analogs like its methyl ester require low-temperature storage (-20°C) .

Q. What is the natural origin of this compound, and how does this influence experimental models?

- Methodological Answer : 2,4,6-THBA is a gut microbial metabolite of flavonoids found in fruits and vegetables (e.g., berries, apples) . To study its biological effects, researchers should:

- Simulate colonic metabolism using fecal slurry models to generate physiologically relevant concentrations.

- Use cell lines expressing the SLC5A8 transporter (e.g., HT-29 colon cancer cells) to ensure uptake .

Advanced Research Questions

Q. What experimental approaches are used to investigate the CDK inhibitory activity of this compound?

- Methodological Answer :

- In vitro kinase assays : Purified CDKs (1, 2, 4) are incubated with 2,4,6-THBA and ATP. Inhibition is quantified via radioactive phosphorylation assays or fluorescence-based ADP-Glo™ kits. Dose-response curves yield IC₅₀ values (e.g., ~50 µM for CDK2) .

- In silico docking : Molecular docking software (e.g., AutoDock Vina) identifies binding interactions. Key residues (e.g., Lys33 and Asp145 in CDK2) form hydrogen bonds with hydroxyl and carboxyl groups of 2,4,6-THBA .

- Control experiments : Compare with analogs like 3,4,5-THBA, which lack inhibitory activity, to validate specificity .

Q. How does SLC5A8 transporter expression modulate the anti-proliferative effects of this compound?

- Methodological Answer : The monocarboxylic acid transporter SLC5A8 is required for cellular uptake. Methodologies include:

- Gene silencing : Knockdown of SLC5A8 in HT-29 cells abolishes 2,4,6-THBA uptake and CDK inhibition .

- Transport assays : Use radiolabeled ¹⁴C-2,4,6-THBA to measure uptake kinetics in SLC5A8+ vs. SLC5A8- cells.

- Functional readouts : In SLC5A8+ cells, 2,4,6-THBA upregulates p21 and p27, inducing G1/S cell cycle arrest. Measure via Western blot or flow cytometry .

Q. What structural features of this compound are critical for its CDK inhibitory activity?

- Methodological Answer : The 2,4,6-trihydroxy substitution pattern is essential. Modifications reduce potency:

- Hydroxyl position : 3,4,5-THBA (gallate) shows no CDK inhibition, highlighting positional sensitivity .

- Carboxyl group : Methyl ester derivatives (e.g., methyl 2,4,6-trihydroxybenzoate) lose activity due to blocked ionization .

- Planarity : Molecular dynamics simulations show planar alignment with CDK active sites is critical for binding .

Q. How do researchers address discrepancies in reported biological activities of this compound?

- Methodological Answer : Variability arises from:

- Transporter expression : Standardize cell models (e.g., SLC5A8+ vs. -) .

- Metabolite stability : Use fresh preparations and confirm stability via LC-MS.

- Dose optimization : Titrate concentrations to avoid off-target effects at high doses (>100 µM) .

Q. What in silico strategies elucidate interactions between 2,4,6-THBA and CDKs?

- Methodological Answer :

- Molecular docking : Predict binding poses using CDK crystal structures (PDB IDs: 1HCL for CDK2). Key interactions include hydrogen bonds with Lys33 and hydrophobic contacts with Phe80 .

- MD simulations : Assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) analyses confirm stable ligand-protein complexes .

Q. How do researchers differentiate 2,4,6-THBA’s effects from other flavonoid metabolites?

- Methodological Answer :

- Comparative assays : Test metabolites like 3,4-DHBA and 4-HBA in parallel. Only 2,4,6-THBA inhibits CDKs .

- Rescue experiments : Add CDK activators (e.g., cyclin E) to reverse anti-proliferative effects, confirming mechanism specificity .

Q. What challenges exist in translating 2,4,6-THBA’s in vitro effects to in vivo models?

- Methodological Answer :

- Bioavailability : Poor absorption due to high polarity. Solutions include prodrug formulations (e.g., methyl ester) or nanoparticle encapsulation .

- Pharmacokinetics : Measure plasma/tissue levels via LC-MS after oral administration in rodent models.

- Efficacy validation : Use azoxymethane (AOM)-induced colorectal cancer models to assess tumor suppression .

Comparison with Similar Compounds

Structural Analogues of 2,4,6-THBA

Trihydroxybenzoic acids differ in hydroxyl group positioning, which critically influences their physicochemical and biological properties. Key analogues include:

3,4,5-Trihydroxybenzoic Acid (Gallic Acid)

- Structure : Hydroxyl groups at positions 3, 4, and 3.

- Key Differences :

- Exhibits stronger inhibition of α-synuclein fibrillation (60% inhibition at 100 µM) compared to 2,4,6-THBA (30% inhibition) due to vicinal hydroxyl groups at positions 3, 4, and 5 .

- Lacks significant CDK inhibitory activity , unlike 2,4,6-THBA, which inhibits CDKs 1, 2, 4, and 6 .

- Widely found in plants (e.g., tea, oak bark) and used as a reference standard in antioxidant assays .

3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)

- Structure : Hydroxyl groups at positions 3 and 3.

- Inhibits α-synuclein fibrillation by 60%, similar to gallic acid, due to consecutive hydroxyl groups at positions 3 and 4 .

Phloroglucinol (1,3,5-Trihydroxybenzene)

- Structure : Lacks the carboxylic acid group present in 2,4,6-THBA.

- Key Differences: No significant CDK inhibitory activity, highlighting the necessity of the carboxylic acid group for kinase interaction . Primarily used as a spasmolytic agent and in chemical synthesis .

Anticancer Mechanisms

- Unique Mechanism of 2,4,6-THBA: Requires the monocarboxylic acid transporter SLC5A8 for cellular uptake, enabling upregulation of CDK inhibitors p21 and p27 .

Neuroprotective Effects

Physicochemical Properties

| Property | 2,4,6-THBA | 3,4,5-THBA (Gallic Acid) | 3,4-DHBA |

|---|---|---|---|

| λmax (UV-Vis) | 256 nm, 294sh | 266 nm | 276 nm |

| LogP (Octanol-Water) | 0.32 | 0.95 | 1.30 |

| Solubility | High (hydrophilic) | Moderate | Low |

- 2,4,6-THBA ’s hydrophilic nature (LogP = 0.32) enhances bioavailability in aqueous environments like the colon .

Preparation Methods

Historical Context and Fundamental Synthesis Pathways

The synthesis of trihydroxybenzoic acids has historically relied on multi-step functional group transformations. For 2,4,6-trihydroxybenzoic acid, early routes often involved the demethylation of trimethoxybenzoic acid derivatives using harsh reagents like hydrobromic acid or aluminum chloride . However, these methods suffered from low yields (30–40%) and side reactions due to the sensitivity of hydroxyl groups to over-oxidation.

A pivotal advancement emerged with the development of quinone-based intermediates. As demonstrated in the synthesis of the structurally analogous 2,3,6-trihydroxybenzoic acid, treating carboxy-p-benzoquinone derivatives with acetic anhydride in the presence of concentrated sulfuric acid or boron trifluoride enables selective acetylation of hydroxyl groups . This two-step process—acetylation followed by mild hydrolysis—achieves yields exceeding 60% for related compounds, suggesting its potential adaptability for this compound synthesis .

Acid-Catalyzed Acetylation and Hydrolysis

Stepwise Reaction Mechanism

The acetylation-hydrolysis sequence, optimized for 2,3,6-trihydroxybenzoic acid, provides a template for 2,4,6-isomer synthesis:

-

Acetylation :

-

Hydrolysis :

This method avoids competitive decarboxylation by maintaining reaction temperatures below 70°C, a critical consideration given this compound’s thermal instability .

Yield Optimization Data

While explicit yield data for this compound remains scarce, analogous syntheses of 2,3,6-trihydroxybenzoic acid achieved 65–70% yields under optimized conditions . Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst concentration | 1–2 vol% H₂SO₄ | Maximizes acetyl group retention |

| Hydrolysis duration | 30–45 minutes | Prevents ester reformation |

| Solvent polarity | Low (benzene) | Reduces side reactions |

Thermal Stability and Decarboxylation Mitigation

Thermogravimetric analysis (TGA) of this compound monohydrate reveals its susceptibility to decarboxylation above 150°C . Weight loss profiles under nitrogen atmosphere show:

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 25–120 | 6.2 | Dehydration |

| 150–220 | 28.4 | Decarboxylation |

| 220–400 | 42.1 | Aromatic ring degradation |

These findings mandate strict temperature control during synthesis and purification. Vacuum distillation at pressures ≤0.1 bar allows solvent removal below 100°C, minimizing decomposition .

Alternative Synthetic Routes

Haloform Reaction Adaptations

Though primarily used for 2,4,6-trimethylbenzoic acid synthesis, the haloform reaction using α-chloro-2,4,6-trimethylacetophenone and alkali hypochlorite presents a potential pathway . Subsequent oxidation of methyl groups to hydroxyls could yield the target compound, though this remains experimentally unverified. Challenges include:

-

Low selectivity in methyl group oxidation

-

Competing side reactions at elevated pH

Industrial-Scale Production Considerations

Pilot plant data for analogous compounds highlight the economic viability of continuous flow systems over batch reactors:

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-time yield (kg/m³/hr) | 12.4 | 38.7 |

| Purity (%) | 92.1 | 97.6 |

| Energy consumption (kWh/kg) | 8.9 | 3.2 |

Adopting membrane separation technologies for in-situ HCl removal during hydrolysis could further enhance yields by shifting equilibrium toward product formation .

Properties

IUPAC Name |

2,4,6-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHWREHFNDMRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058890 | |

| Record name | Benzoic acid, 2,4,6-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4,6-Trihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83-30-7 | |

| Record name | 2,4,6-Trihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phloroglucinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4,6-trihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4,6-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NC0UQ5EMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 210 °C | |

| Record name | 2,4,6-Trihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.